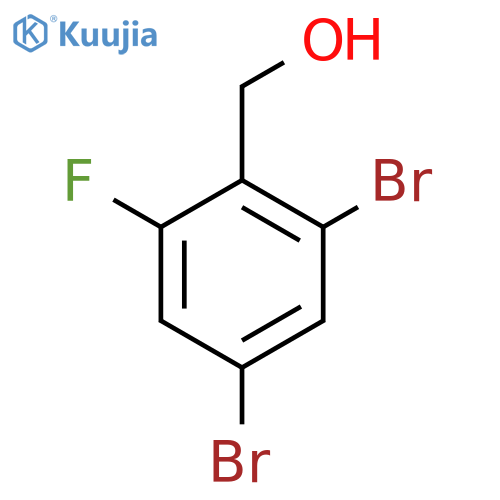Cas no 497181-22-3 (2,4-Dibromo-6-fluorobenzyl alcohol)

497181-22-3 structure
商品名:2,4-Dibromo-6-fluorobenzyl alcohol
CAS番号:497181-22-3
MF:C7H5Br2FO
メガワット:283.920404195786
CID:4978083
2,4-Dibromo-6-fluorobenzyl alcohol 化学的及び物理的性質
名前と識別子
-
- 2,4-Dibromo-6-fluorobenzyl alcohol
- (2,4-dibromo-6-fluorophenyl)methanol
-
- インチ: 1S/C7H5Br2FO/c8-4-1-6(9)5(3-11)7(10)2-4/h1-2,11H,3H2
- InChIKey: RRQJXMYJDDHRFT-UHFFFAOYSA-N
- ほほえんだ: BrC1C=C(C=C(C=1CO)F)Br
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 11
- 回転可能化学結合数: 1
- 複雑さ: 134
- 疎水性パラメータ計算基準値(XlogP): 2.5
- トポロジー分子極性表面積: 20.2
2,4-Dibromo-6-fluorobenzyl alcohol 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Alichem | A013015321-1g |
2,4-Dibromo-6-fluorobenzyl alcohol |
497181-22-3 | 97% | 1g |
$1445.30 | 2023-09-01 | |
| Apollo Scientific | PC0744-250mg |
2,4-Dibromo-6-fluorobenzyl alcohol |
497181-22-3 | 95% | 250mg |
£70.00 | 2025-02-19 | |
| Alichem | A013015321-250mg |
2,4-Dibromo-6-fluorobenzyl alcohol |
497181-22-3 | 97% | 250mg |
$499.20 | 2023-09-01 | |
| Apollo Scientific | PC0744-1g |
2,4-Dibromo-6-fluorobenzyl alcohol |
497181-22-3 | 95% | 1g |
£210.00 | 2025-02-19 | |
| 1PlusChem | 1P01KFWM-5g |
2,4-Dibromo-6-fluorobenzyl alcohol |
497181-22-3 | 5g |
$1129.00 | 2024-05-01 | ||
| Aaron | AR01KG4Y-5g |
2,4-Dibromo-6-fluorobenzyl alcohol |
497181-22-3 | 95% | 5g |
$938.00 | 2025-02-17 | |
| Apollo Scientific | PC0744-5g |
2,4-Dibromo-6-fluorobenzyl alcohol |
497181-22-3 | 95% | 5g |
£740.00 | 2025-02-19 | |
| Alichem | A013015321-500mg |
2,4-Dibromo-6-fluorobenzyl alcohol |
497181-22-3 | 97% | 500mg |
$815.00 | 2023-09-01 | |
| 1PlusChem | 1P01KFWM-250mg |
2,4-Dibromo-6-fluorobenzyl alcohol |
497181-22-3 | 250mg |
$137.00 | 2024-05-01 | ||
| 1PlusChem | 1P01KFWM-1g |
2,4-Dibromo-6-fluorobenzyl alcohol |
497181-22-3 | 1g |
$337.00 | 2024-05-01 |
2,4-Dibromo-6-fluorobenzyl alcohol 関連文献
-
Harish R. Talele,Ashutosh V. Bedekar Org. Biomol. Chem., 2012,10, 8579-8582
-
Priyanka Tiwari,Manish Yadav,Aiswarjya Bastia,G. C. Pandey,Chandana Rath New J. Chem., 2021,45, 22396-22405
-
Alcione Roberto Jurelo,Renan Augusto Pontes Ribeiro,Sergio Ricardo de Lazaro,João Frederico Haas Leandro Monteiro Phys. Chem. Chem. Phys., 2018,20, 27011-27018
-
Ján Matyašovský,Tobias Stopka,Bogdan R. Brutiu,Alexandre Pinto,Martina Drescher,Nuno Maulide Chem. Sci., 2021,12, 7770-7774
-
Kinga Suwinska,Anthony W. Coleman CrystEngComm, 2008,10, 1302-1304
497181-22-3 (2,4-Dibromo-6-fluorobenzyl alcohol) 関連製品
- 1369896-27-4(3-bromo-5-(tert-butoxy)aniline)
- 1209778-49-3((11E)-Tetradecen-1-yl-d5 Acetate)
- 339026-82-3(1H-Imidazo[4,5-b]pyridine, 2-(4-methylphenyl)-1-(phenylmethoxy)-)
- 851195-35-2(1H-Pyrrole-2-carboxylicacid, 3-(4-bromophenyl)-4-cyano-5-ethyl-1-methyl-, ethyl ester)
- 847378-13-6(2-{(2Z)-3-oxo-2-(3,4,5-trimethoxyphenyl)methylidene-2,3-dihydro-1-benzofuran-6-yloxy}acetonitrile)
- 2138135-24-5(3-Piperidinemethanamine, 5-(4-morpholinylmethyl)-)
- 2680804-57-1(5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pyridazine-3-carboxylic acid)
- 1432681-40-7(3-Methylimidazolidin-4-one hydrochloride)
- 2172626-40-1(1-(4-amino-2-methylbut-2-enoyl)azetidine-2-carboxamide)
- 1214332-11-2(4-Cyano-2,5-dibromopyridine)
推奨される供給者
Essenoi Fine Chemical Co., Limited
ゴールドメンバー
中国のサプライヤー
試薬
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Shanghai Aoguang Biotechnology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Nanjing jingzhu bio-technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

上海贤鼎生物科技有限公司
ゴールドメンバー
中国のサプライヤー
大量
